1h-[1,3]Oxazino[3,4-a]benzimidazole
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Overview
Description
1H-[1,3]Oxazino[3,4-a]benzimidazole is a heterocyclic compound that features a fusion of oxazine and benzimidazole rings
Preparation Methods
The synthesis of 1H-[1,3]Oxazino[3,4-a]benzimidazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminophenol with glyoxal in the presence of an acid catalyst to form the oxazine ring, which is then fused with the benzimidazole ring through cyclization reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-[1,3]Oxazino[3,4-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazinoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Scientific Research Applications
1H-[1,3]Oxazino[3,4-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-[1,3]Oxazino[3,4-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by interacting with cellular proteins involved in cell cycle regulation and apoptosis pathways .
Comparison with Similar Compounds
1H-[1,3]Oxazino[3,4-a]benzimidazole can be compared with other similar compounds, such as:
1H-[1,4]Oxazino[4,3-a]benzimidazole: This compound has a similar structure but differs in the position of the oxazine ring fusion, leading to different chemical and biological properties.
Oxadiazole derivatives: These compounds also feature a fused heterocyclic system but with different nitrogen and oxygen arrangements, resulting in distinct properties and applications.
Properties
CAS No. |
32881-63-3 |
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Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1H-[1,3]oxazino[3,4-a]benzimidazole |
InChI |
InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)11-10-5-6-13-7-12(9)10/h1-6H,7H2 |
InChI Key |
SFTJBTZDORSFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C(=NC3=CC=CC=C32)C=CO1 |
Origin of Product |
United States |
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